4-(3-Hydroxypyrrolidin-1-yl)benzoic acid is an organic compound characterized by its unique structure that incorporates a hydroxypyrrolidine moiety attached to a benzoic acid framework. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications as an intermediate in drug development.
The compound can be synthesized through various organic chemistry methods, which will be discussed in detail later. It is not commonly found in nature but can be produced in laboratory settings for research purposes.
4-(3-Hydroxypyrrolidin-1-yl)benzoic acid falls under the category of benzoic acids, specifically classified as an amino acid derivative due to the presence of the pyrrolidine ring. Its molecular formula is , and it has a molecular weight of approximately 221.25 g/mol.
The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid typically involves several key steps:
The reaction mechanism generally involves nucleophilic substitution where the hydroxypyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the bromobenzoic acid derivative, leading to the formation of 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid.
The molecular structure of 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid features:
4-(3-Hydroxypyrrolidin-1-yl)benzoic acid can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require acidic or basic conditions depending on the desired product.
The mechanism of action for 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid involves its interaction with biological targets, which may include enzymes or receptors relevant to various physiological processes.
Research indicates that compounds with similar structures have shown potential in modulating biological pathways, particularly those involved in inflammation and pain signaling. Specific studies may explore its efficacy against certain disease states or its role as a pharmacological agent.
4-(3-Hydroxypyrrolidin-1-yl)benzoic acid has several applications:
The retrosynthetic dissection of 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid (CAS 946598-41-0) reveals two primary disconnection pathways informed by established heterocyclic coupling strategies [1] [3]. The first approach disconnects the C-N bond between the pyrrolidine nitrogen and the para-position of the benzoic acid ring, yielding 3-hydroxypyrrolidine and 4-aminobenzoic acid (PABA) as synthons. This pathway draws inspiration from classical aromatic nucleophilic substitution (SNAr) chemistry, though the electron-deficient nature of PABA derivatives necessitates activation—typically through prior conversion to 4-fluorobenzoic acid derivatives [1]. The alternative disconnection targets the hydroxypyrrolidine moiety itself, suggesting construction from acyclic precursors like 4-aminobenzoate-protected 1,4-dicarbonyl compounds followed by reductive amination or cyclization. This approach offers greater flexibility for introducing stereochemistry at C3 but adds synthetic steps [3] [9].
A critical consideration is the regioselectivity of N-arylation. While 3-hydroxypyrrolidine can act as a secondary amine nucleophile, its reaction with unactivated aryl halides suffers from poor efficiency. Mitsunobu chemistry using 4-carboxybenzenediazonium salts or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination of methyl 4-bromobenzoate using Pd/XPhos catalysts) provides solutions, albeit requiring protection/deprotection of both the carboxylic acid and the pyrrolidine alcohol [1] [2]. Computational data (TPSA ≈ 60.77 Ų, LogP ≈ 0.96) indicates moderate polarity, guiding solvent selection (polar aprotic like DMF or NMP) and purification strategies (aqueous/organic extraction followed by crystallization) during forward synthesis [1] [8].
Table 1: Retrosynthetic Pathways for 4-(3-Hydroxypyrrolidin-1-yl)benzoic Acid
Disconnection Site | Synthons Generated | Key Challenges | Applicable Methods |
---|---|---|---|
N-Aryl bond (pyrrolidine N to benzene C) | 3-Hydroxypyrrolidine + 4-Halobenzoic acid | Low reactivity of aryl halides; competing O-alkylation | SNAr (activated aryl halides), Buchwald-Hartwig amination, Mitsunobu reaction |
Pyrrolidine C-N bond (acyclic precursor) | Protected 4-Aminobenzoic acid + 1,4-Dicarbonyl compound | Stereocontrol at C3; functional group compatibility | Reductive amination, intramolecular cyclization |
Direct coupling | 3-Hydroxypyrrolidine + 4-Bromobenzoic acid | Protection of -COOH and -OH groups required | Pd-catalyzed amination, Cu-mediated coupling |
Achieving regioselective C3-hydroxylation on the pyrrolidine ring prior to benzoic acid coupling presents significant synthetic hurdles due to the similar reactivity of the ring carbons. Directed C-H activation using N-protected pyrrolidines bearing directing groups (DGs) offers a modern solution. Palladium(II)/picolinamide systems enable selective oxidation at C3 using tert-butyl hydroperoxide (TBHP) as the terminal oxidant, leveraging the proximal coordination of the DG to differentiate between C2, C3, and C5 positions [10]. Alternatively, bioinspired catalysis employing non-heme iron catalysts (e.g., Fe(OTf)₂ / PyBOX ligands) with H₂O₂ mimics enzymatic hydroxylation, achieving moderate to good C3 selectivity (up to 7:1 regioselectivity over C2) on N-Boc-pyrrolidine substrates [10].
Chiral resolution remains crucial for accessing enantiopure material when racemic 3-hydroxypyrrolidine is used. Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) catalyze the kinetic resolution of racemic N-acyl-3-hydroxypyrrolidines via enantioselective esterification or hydrolysis. Chemical resolution via diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) is cost-effective at scale, albeit requiring careful solvent optimization for efficient crystallization [2] [3]. For stereospecific synthesis, asymmetric organocatalysis provides access to enantioenriched 3-hydroxypyrrolidine precursors. Proline-derived catalysts enable enantioselective α-functionalization of aldehydes, which are subsequently cyclized to pyrrolidines via reductive amination—offering a route to (R)- or (S)-configured targets as demonstrated for related pyrrolidine-benzoate chiral auxiliaries [3] [10].
Table 2: Catalytic Methods for 3-Hydroxypyrrolidine Synthesis
Method | Catalyst System | Key Regioselectivity/Stereoselectivity Outcome | Limitations |
---|---|---|---|
Directed C-H Oxidation | Pd(OAc)₂ / Picolinamide DG / TBHP | High C3 selectivity (>10:1 vs C2); requires DG installation/removal | Functional group tolerance; scalability of Pd removal |
Biomimetic Oxidation | Fe(OTf)₂ / (S,S)-MnDPEN / H₂O₂ | Moderate C3 selectivity (~7:1); enantioselective potential | Over-oxidation to lactam; catalyst loading cost |
Enzymatic Resolution | CAL-B / Vinyl acetate (acylation) | Ee >99% for recovered alcohol or ester; mild conditions | Maximum yield 50% for single enantiomer; enzyme cost |
Organocatalytic Synthesis | Proline / Aldehyde + Nitroalkene → Cyclization | Enantioselective construction of pyrrolidine core; versatile | Multi-step sequence; overall yield optimization |
Traditional coupling of 3-hydroxypyrrolidine and 4-halobenzoic acid derivatives often employs carbodiimide reagents (e.g., DCC, EDC), generating stoichiometric ureas as byproducts that complicate purification and reduce atom economy. Mechanochemical approaches offer a sustainable alternative: ball milling stoichiometric mixtures of 4-fluorobenzoic acid and 3-hydroxypyrrolidine with potassium carbonate (K₂CO₃) as a base achieves direct nucleophilic substitution without solvent, reducing waste and eliminating carbodiimide byproducts. Yields exceeding 85% have been reported for analogous heterocyclic N-arylations under these conditions [6] [9].
Catalytic amidation using boronic acid catalysts represents another green advancement. Phenylboronic acid (5 mol%) promotes direct condensation between 4-carboxybenzaldehyde derivatives and 3-hydroxypyrrolidine in azeotropic solvents like toluene, removing water via Dean-Stark trapping. This avoids stoichiometric activating agents entirely, generating only water as a byproduct and enabling catalyst recycling. Microwave-assisted coupling further enhances efficiency: irradiating mixtures of PABA esters and 3-tosyloxypyrrolidine in DMF with Cs₂CO₃ reduces reaction times from hours to minutes (typically 10-30 min at 120°C), suppressing thermal decomposition pathways and improving isolated yields by 10-15% compared to conventional heating [3] [6] [9].
Solvent selection critically impacts environmental metrics. Replacing high-boiling polar aprotic solvents (DMF, NMP) with Cyrene™ (dihydrolevoglucosenone)—a biorenewable solvent derived from cellulose—reduces process mass intensity (PMI) by 40-60% while maintaining coupling efficiency. Similarly, aqueous micellar catalysis using TPGS-750-M surfactant enables coupling in water, facilitating product isolation via extraction while eliminating organic solvent use during the reaction phase. Life cycle assessment (LCA) studies on analogous benzoic acid heterocycle conjugates confirm significant reductions in cumulative energy demand (CED) and EcoScale penalties using these strategies [6].
Table 3: Green Amide Coupling Strategies for 4-(3-Hydroxypyrrolidin-1-yl)benzoic Acid Synthesis
Method | Reagents/Conditions | Byproducts/Environmental Impact | Yield Improvement vs Conventional |
---|---|---|---|
Mechanochemical Milling | 4-Fluorobenzoic acid, 3-Hydroxypyrrolidine, K₂CO₃, Ball mill (60 min) | Minimal (KCl, H₂O); E-factor < 2 | +25% vs DCC-mediated coupling in DCM |
Boronic Acid Catalysis | Phenylboronic acid (5 mol%), Toluene, Dean-Stark, 110°C | H₂O only; catalyst recyclable | Comparable to DIC/HOBt, eliminates urea waste |
Microwave-Assisted | Cs₂CO₃, DMF (sealed vessel), 120°C, 10-15 min | Reduced solvent decomposition products | +15% yield, 6x faster than oil bath heating |
Aqueous Micellar | TPGS-750-M (2 wt%), Water, RT to 50°C, 6-12h | None; solvent = water | -5% vs DMF, but eliminates organic solvent |
Transitioning laboratory-scale syntheses of 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid to pilot or production scale encounters several critical bottlenecks. Protecting group strategy profoundly impacts process efficiency. While Boc protection of the pyrrolidine nitrogen facilitates chromatographic purification during small-scale synthesis, its use necessitates acidic deprotection (e.g., TFA) followed by cumbersome neutralization and salt-waste disposal at scale. Alternative protecting groups like acetyl are removable via mild enzymatic hydrolysis (e.g., pig liver esterase), but introduce additional unit operations. Recent approaches favor minimizing protection altogether by employing in situ activation of the carboxylic acid partner (e.g., as pivaloyl mixed anhydride) during coupling with unprotected 3-hydroxypyrrolidine [1] [9].
Crystallization optimization is essential for isolating the final compound with high purity (≥98%) while avoiding chromatography. Polymorphism screening identifies optimal crystal forms: dissolving crude product in ethanol/water mixtures (9:1 v/v) followed by controlled antisolvent (heptane) addition yields a stable monoclinic polymorph that efficiently occludes impurities like regioisomeric O-alkylated byproducts (<0.5% after recrystallization). Continuous flow chemistry mitigates exotherm and mixing issues in key steps. For example, conducting the nucleophilic substitution in a tubular flow reactor (residence time 30 min at 140°C, backpressure 5 bar) improves heat transfer and mass transfer compared to batch reactors, enhancing reproducibility and reducing impurity formation (e.g., hydrolysis product <0.3%) [1] [3].
Heterogeneous catalysis addresses catalyst removal and residual metal contamination. Immobilized variants of Buchwald-Hartwig catalysts (e.g., Pd supported on functionalized SiO₂ or polymers) enable >95% conversion in coupling 3-hydroxypyrrolidine with methyl 4-bromobenzoate while reducing Pd leaching to <5 ppm in the crude product—critical for pharmaceutical applications. Flow hydrogenation reactors with packed Pd/C cartridges facilitate efficient reduction of intermediates (e.g., enamine precursors to pyrrolidine) without handling pyrophoric catalysts. Final purification via simulated moving bed chromatography (SMB) achieves >99.5% purity with >90% recovery using ethanol/water eluents, offering a scalable alternative to preparative HPLC for resolving residual stereoisomers [3] [10].
Table 4: Key Scalability Challenges and Mitigation Strategies
Challenge | Laboratory Practice | Scalable Solution | Impact on Process Efficiency |
---|---|---|---|
Protecting Group Management | Boc protection/deprotection | In situ activation without protection or acetyl group + enzymatic deprotection | Reduces 2 steps; eliminates TFA waste |
Final Compound Purification | Preparative HPLC | Polymorph-controlled crystallization or Simulated Moving Bed Chromatography | Lowers cost 10x; enables kg-scale isolation |
Catalyst Removal | Filtration through Celite® | Immobilized catalysts (Pd/SiO₂) or flow hydrogenation | Reduces Pd to <5 ppm; eliminates solid waste |
Reaction Control (Exotherms) | Ice bath cooling | Continuous flow reactor with precise temperature zones | Prevents byproduct formation; improves safety |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7